molecular formula C47H68I6N2O6 B041213 1,3-bis[7-(3-amino-2,4,6-triiodophenyl)heptanoyloxy]propan-2-yl (Z)-octadec-9-enoate CAS No. 161466-45-1

1,3-bis[7-(3-amino-2,4,6-triiodophenyl)heptanoyloxy]propan-2-yl (Z)-octadec-9-enoate

Cat. No. B041213
CAS RN: 161466-45-1
M. Wt: 1518.5 g/mol
InChI Key: WPURVAFCMUEHIC-KTKRTIGZSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to 1,3-bis[7-(3-amino-2,4,6-triiodophenyl)heptanoyloxy]propan-2-yl (Z)-octadec-9-enoate often involves multi-step chemical processes. For instance, Chehrouri et al. (2020) discuss the synthesis of related compounds through a route involving hydrogenation-hydrazidation of methyl octadec-9-enoate to octadecanoic hydrazide (Chehrouri et al., 2020). Such synthetic routes are complex and require careful control of reaction conditions.

Molecular Structure Analysis

The molecular structure of compounds like 1,3-bis[7-(3-amino-2,4,6-triiodophenyl)heptanoyloxy]propan-2-yl (Z)-octadec-9-enoate can be intricate, involving various functional groups and stereochemistry. The crystal structure of similar compounds has been determined through techniques like X-ray diffraction, as seen in the work of Ganapathy et al. (2013) (Ganapathy et al., 2013).

Chemical Reactions and Properties

Chemical reactions involving compounds of this nature typically include transformations of functional groups, bond formations, and rearrangements. Hartmann et al. (1994) explored the synthesis of related cyclopropene and cyclopropane esters, highlighting the complexity of reactions these compounds can undergo (Hartmann et al., 1994).

Physical Properties Analysis

The physical properties of such compounds, including melting points, boiling points, and solubility, are crucial for their practical applications. The study of physical properties often involves spectroscopic methods and thermal analyses, as seen in the work of Sasaki et al. (2002), who studied the redox properties of similar compounds (Sasaki et al., 2002).

Chemical Properties Analysis

Chemical properties like reactivity, stability, and compatibility with other substances are key to understanding the applications of these compounds. Research such as that by Freeman et al. (1996) provides insight into the rearrangement reactions of similar compounds, shedding light on their chemical behavior (Freeman et al., 1996).

Scientific Research Applications

Hepatographic Imaging Agents

A study by Weichert et al. (1986) explored a series of glyceryl 1,3-bis- and 1,2,3-tris[omega-(3-amino-2,4,6-triiodophenyl)alkanoates], which were synthesized, radioiodinated with iodine-125, and evaluated for their ability to selectively localize in the liver for potential use as hepatographic imaging agents. This research aimed at developing compounds that could provide enhanced liver imaging capabilities. Glyceryl 1,2,3-tris[3-(3-amino-2,4,6-triiodophenyl)propionate] displayed rapid and sustained liver specificity, accumulating in the liver at significant concentrations over time, which justifies further studies in higher animal species (Weichert, Groziak, Longino, Schwendner, & Counsell, 1986).

MicroCT Contrast Agent for Liver Imaging

Henning et al. (2008) investigated the imaging characteristics and pharmacokinetics of 1,3-Bis-[7-(3-amino-2,4,6-triiodophenyl)-heptanoyl]-2-oleoyl glycerol (DHOG, Fenestra LC), a hepatobiliary contrast agent for microCT in mice. This study aimed to assess DHOG's effectiveness in enhancing liver visualization in microCT imaging. The findings demonstrated marked early postcontrast enhancement of blood and a very high enhancement of the spleen and liver parenchyma, with no significant renal enhancement or excretion observed. The results suggest DHOG is a suitable contrast agent for liver imaging in mice, providing high reproducibility for lesion detection (Henning, Weber, Bauer, Meier, Carlsen, Sutton, Prevrhal, Ziegler, Feußner, Daldrup-Link, & Rummeny, 2008).

Mechanism of Action

Pharmacokinetics

The pharmacokinetics of DHOG, including its absorption, distribution, metabolism, and excretion (ADME) properties, have been studied . These properties can significantly impact the bioavailability of DHOG, influencing its efficacy and safety.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of DHOG . Factors such as pH, temperature, and the presence of other molecules can impact the activity of DHOG. Understanding these influences can provide valuable insights into optimizing the use of DHOG.

properties

IUPAC Name

1,3-bis[7-(3-amino-2,4,6-triiodophenyl)heptanoyloxy]propan-2-yl (Z)-octadec-9-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C47H68I6N2O6/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-24-29-43(58)61-34(32-59-41(56)27-22-18-16-20-25-35-37(48)30-39(50)46(54)44(35)52)33-60-42(57)28-23-19-17-21-26-36-38(49)31-40(51)47(55)45(36)53/h9-10,30-31,34H,2-8,11-29,32-33,54-55H2,1H3/b10-9-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPURVAFCMUEHIC-KTKRTIGZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OC(COC(=O)CCCCCCC1=C(C(=C(C=C1I)I)N)I)COC(=O)CCCCCCC2=C(C(=C(C=C2I)I)N)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)OC(COC(=O)CCCCCCC1=C(C(=C(C=C1I)I)N)I)COC(=O)CCCCCCC2=C(C(=C(C=C2I)I)N)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C47H68I6N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1518.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-bis[7-(3-amino-2,4,6-triiodophenyl)heptanoyloxy]propan-2-yl (Z)-octadec-9-enoate

CAS RN

161466-45-1
Record name DHOG
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0161466451
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Q & A

A: DHOG is a hepatocyte-selective polyiodinated triglyceride contrast agent designed for use in computed tomography (CT) and micro-CT imaging. [, ] Its mechanism of action relies on passive accumulation within hepatocytes, the primary cells of the liver. [, ] This selectivity stems from DHOG's structure, mimicking naturally occurring triglycerides, which are readily taken up by the liver. After intravenous administration, DHOG is transported in the bloodstream and taken up by hepatocytes, leading to enhanced contrast in CT images of the liver. [] This allows for improved visualization and assessment of liver structures, including tumors and metastases. [, ]

ANone: While the provided abstracts do not delve into the detailed spectroscopic data of DHOG, its molecular formula and weight can be deduced from its chemical name: 1,3-bis[7-(3-amino-2,4,6-triiodophenyl)heptanoyloxy]propan-2-yl (Z)-octadec-9-enoate.

A: Research indicates that DHOG demonstrates good stability and material compatibility for in vivo imaging. [, ] Its primary application lies in preclinical research using mouse models. DHOG has been successfully utilized in micro-CT imaging studies to:

  • Assess liver and spleen tumor growth and metastasis in mice. [, ]
  • Visualize and quantify the volume of normal spleen tissue, spleen tumors, and liver metastases. []
  • Detect small liver metastases, as small as 0.3 mm in diameter. []
  • Study ectopic pheochromocytoma tumors in the liver. []

A: Studies have demonstrated a direct relationship between DHOG's iodine dose and its imaging efficacy in preclinical models. [] Higher iodine doses result in greater liver enhancement, allowing for clearer visualization of liver structures. [] For instance, in a study using rats, peak liver enhancement increased from 78 HU (42% above baseline) at 50 mg I/kg to 195 HU (255% above baseline) at 300 mg I/kg. [] This dose-dependent efficacy highlights the importance of optimizing the iodine concentration for specific imaging applications.

A: Research suggests that while iodine dose is crucial, the specific composition of the DHOG-LE (lipid emulsion) formulation does not significantly impact its efficacy. [] This finding suggests that highly concentrated DHOG-LE preparations can be used to minimize the administered dose volume without compromising imaging quality. [] This is particularly beneficial for preclinical studies in small animals where injection volumes are a concern.

A: While DHOG has proven valuable in preclinical imaging, one identified limitation is its inability to enhance the visualization of tumor tissue itself. [] DHOG is preferentially taken up by healthy hepatocytes. Consequently, tumors and metastases appear as hypodense regions against the enhanced background of the liver parenchyma. [] This characteristic, while potentially hindering the precise delineation of tumor margins, ultimately facilitates the detection and assessment of tumor size and distribution within the liver.

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